Product packaging for Esomeprazole strontium anhydrous(Cat. No.:CAS No. 914613-86-8)

Esomeprazole strontium anhydrous

Cat. No.: B1251187
CAS No.: 914613-86-8
M. Wt: 848.5 g/mol
InChI Key: NCGHIAKEJNQSMS-QLGOZJDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esomeprazole strontium anhydrous is the strontium salt of esomeprazole, the (S)-enantiomer of omeprazole, provided as a high-purity solid for research applications. As a proton pump inhibitor (PPI), its primary research value lies in its mechanism of action: it is a potent, irreversible inhibitor of the H+/K+ ATPase enzyme (the proton pump) in the gastric parietal cell . After activation in an acidic environment, the compound covalently binds to cysteine residues on the pump, thereby suppressing both basal and stimulated gastric acid secretion . This makes it a critical tool for studying acid-related physiological processes and pathological conditions.The compound has broad application in pharmacological and gastrointestinal research. It is extensively used in studies related to gastroesophageal reflux disease (GERD), erosive esophagitis, peptic ulcer disease, and pathological hypersecretory conditions like Zollinger-Ellison syndrome . Its role is also well-established in research on Helicobacter pylori eradication protocols, where it is investigated in combination with various antibiotics . Furthermore, researchers utilize esomeprazole strontium to explore the long-term effects of acid suppression, including its impact on micronutrient absorption (e.g., vitamin B12, iron), bone metabolism (e.g., risk of hypocalcemia, hypomagnesemia, and fractures), and susceptibility to infections like Clostridioides difficile . Beyond its gastric acid-suppressing effects, research indicates that PPIs like esomeprazole can inhibit the enzyme dimethylarginine dimethylaminohydrolase (DDAH), leading to the accumulation of asymmetric dimethylarginine (ADMA), which may link PPI use to cardiovascular risks in specific models . This opens additional avenues for investigation in cardiovascular pharmacology.Chemical Profile: • IUPAC Name: strontium(2+) ion bis(6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazol-1-ide) • Molecular Formula: C 34 H 36 N 6 O 6 S 2 Sr • Average Molecular Weight: 776.44 g/mol • CAS Registry Number: 914613-86-8 This product is labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic procedures, or for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44N6O10S2Sr B1251187 Esomeprazole strontium anhydrous CAS No. 914613-86-8

Properties

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N6O10S2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934714-36-0
Record name Esomeprazole strontium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESOMEPRAZOLE STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Preparative Methodologies

Precursor Synthesis and Derivatization Strategies

The initial phase of the synthesis focuses on constructing the core molecular framework of esomeprazole (B1671258) through the creation of its sulfide (B99878) precursor.

The primary precursor to esomeprazole is its sulfide analogue, a molecule chemically named 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, sometimes referred to as pyrmetazole. whiterose.ac.ukscispace.com The synthesis of this intermediate typically involves the coupling of two key heterocyclic fragments: a substituted benzimidazole (B57391) and a substituted pyridine (B92270). researchgate.net

One common pathway involves reacting 2-mercapto-1H-benzimidazole derivatives with 2-chloromethyl-pyridine derivatives. researchgate.net For instance, 5-methoxy-2-mercapto-1H-benzimidazole can be reacted with 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine in the presence of a base like sodium methoxide (B1231860) in a suitable solvent such as methanol (B129727). researchgate.net The reaction proceeds via nucleophilic substitution, where the thiol group of the benzimidazole displaces the chloride on the pyridine moiety to form the thioether linkage, yielding the desired sulfide precursor. scispace.comresearchgate.net

The critical step in forming esomeprazole is the asymmetric oxidation of the prochiral sulfide precursor to the chiral sulfoxide (B87167). whiterose.ac.uk The objective is to selectively produce the (S)-enantiomer, which is esomeprazole. pharmgkb.org Several methods are employed to achieve this transformation with high enantioselectivity.

Transition Metal Catalysis: A widely utilized method involves transition metal-based catalysts. e3s-conferences.org A notable example is the titanium-tartrate catalyst system, a modification of the Kagan catalyst. whiterose.ac.uk This system can achieve high yields (up to 71%) and excellent enantioselectivity (up to 93% enantiomeric excess, or ee). whiterose.ac.uk The reaction is typically carried out in organic solvents like toluene (B28343) or dichloromethane. e3s-conferences.org

Oxidation with Chiral Reagents: Chiral oxaziridines are effective reagents for the asymmetric oxidation of sulfides to sulfoxides. e3s-conferences.org This method can produce esomeprazole with high yield and high enantiomeric selectivity. e3s-conferences.org

General Oxidation followed by Resolution: While less direct for producing the S-enantiomer from the start, general oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid can be used to oxidize the sulfide. researchgate.netgoogle.comnih.gov This initially produces a racemic mixture of (S)- and (R)-omeprazole. whiterose.ac.uk The desired S-enantiomer must then be separated from the racemate, for example, by using chiral chromatography. google.com

Once the esomeprazole free base is obtained, it is often converted into an alkali metal salt. google.comwipo.int These salts, such as the sodium, potassium, or lithium salts, serve as stable and reactive intermediates for the subsequent formation of the strontium salt. google.comwipo.int The conversion is typically achieved by reacting the esomeprazole free base with a corresponding alkali metal hydroxide (B78521) or alkoxide in a suitable solvent. google.com For example, reacting esomeprazole with sodium hydroxide can yield the sodium salt. whiterose.ac.uk This step can also aid in purification; conversion of the sulfoxide product to its sodium salt can lead to optical enrichment, resulting in a product with near-perfect enantiomeric purity (>99.5% ee). whiterose.ac.uk

Salt Formation Mechanisms and Optimization

The final stage of the synthesis involves a salt metathesis or exchange reaction to produce the target compound, esomeprazole strontium.

The formation of esomeprazole strontium is accomplished by reacting an esomeprazole precursor—either the free base or, more commonly, an alkali metal salt—with a suitable strontium source in a solvent. google.comwipo.int The use of esomeprazole sodium, potassium, or lithium salts as the immediate precursor is a well-documented pathway. google.com

A common and effective method for synthesizing esomeprazole strontium involves the reaction of an aqueous solution of an esomeprazole alkali salt with an aqueous solution of an inorganic strontium salt, such as strontium chloride hexahydrate. google.com

In a typical procedure, the esomeprazole alkali salt (e.g., esomeprazole potassium or esomeprazole sodium) is dissolved in water at room temperature. google.com A solution of strontium chloride hexahydrate, also dissolved in water, is then slowly added to the esomeprazole salt solution. google.com The reaction mixture is stirred for a period, typically one to two hours, during which the less soluble esomeprazole strontium salt precipitates out of the solution. google.com The solid product is then isolated by filtration, washed with water, and dried to yield the final esomeprazole strontium salt. google.com This process has been shown to produce a product with high purity (HPLC Purity >99.6%). google.com

Starting Esomeprazole SaltStrontium SourceSolventReaction TimeProduct Yield
Esomeprazole Potassium Salt (5 g)Strontium Chloride Hexahydrate (5 g)Water (200 ml total)~1-2 hours4.2 g
Esomeprazole Sodium Salt (5 g)Strontium Chloride Hexahydrate (5 g)Water (200 ml total)~1-2 hours4.8 g
Data sourced from patent US20090298884A1. google.com

Reaction of Esomeprazole Precursors with Strontium Sources

Application of Organic Strontium Salts

Various organic strontium salts can be employed in the synthesis of esomeprazole strontium. These salts serve as the source of the strontium ion that forms the final salt complex with esomeprazole. Commonly used organic strontium salts include strontium acetate (B1210297) and strontium isopropoxide. google.comepo.org Other organic acid salts of strontium that can be utilized are strontium oxalate, strontium tartrate, and strontium succinate. google.com The selection of the specific strontium salt can influence the reaction kinetics and the purity of the final product.

For instance, a method involves dissolving esomeprazole free base in a solvent like isopropanol (B130326) and then slowly adding a solution of strontium isopropoxide in the same solvent. google.com

Reaction Conditions and Solvent Systems

The reaction to form esomeprazole strontium can be conducted in a variety of solvent systems. The choice of solvent is crucial as it needs to solubilize the reactants to facilitate the reaction. google.com Suitable solvents include water, alcohols (such as methanol, ethanol (B145695), and isopropanol), ketones, cyclic ethers, chlorinated hydrocarbons, nitriles, and dipolar aprotic solvents. google.comgoogle.com Mixtures of these solvents can also be used. google.com

The reaction is typically carried out at a temperature ranging from 0°C to the boiling point of the solvent used. google.comgoogleapis.com In many described procedures, the reaction is conducted at room temperature. google.comgoogle.com

The reaction mixture is stirred for a duration sufficient to ensure the complete formation of the esomeprazole strontium salt, which can range from 30 minutes to 24 hours. google.comgoogleapis.com

Solvent SystemReactantsTemperatureStirring Duration
Water google.comgoogle.comEsomeprazole sodium salt, Strontium chloride hexahydrateRoom Temperature1-2 hours
Isopropanol google.comEsomeprazole free base, Strontium isopropoxideRoom Temperature1-2 hours
Methanol googleapis.comS-Omeprazole, Strontium hydroxide octahydrateNot specifiedNot specified
Aqueous/Organic Mixtures googleapis.comepo.orgS-Omeprazole and a base, Strontium salt0°C to boiling point of the solvent30 minutes to 24 hours

This table provides an overview of various reaction conditions used in the synthesis of esomeprazole strontium.

Stoichiometric Considerations and Molar Equivalents

The stoichiometry of the reactants is a critical factor in the synthesis of esomeprazole strontium. The molar ratio of the strontium source to the esomeprazole starting material typically ranges from approximately 1 to 5 molar equivalents of the strontium source per molar equivalent of esomeprazole. google.comgoogle.com

In a specific embodiment where a base is used, the base is preferably used in an amount of 1 to 3 molar equivalents based on 1 mole of S-omeprazole. googleapis.com The amount of the reactive strontium salt is then preferably in the range of 0.5 to 0.75 molar equivalents based on 1 molar equivalent of the base. googleapis.com This careful control of molar equivalents is essential for maximizing the yield and purity of the desired esomeprazole strontium salt.

Process Parameters for Crystallization and Precipitation

Crystallization and precipitation are key steps in isolating the esomeprazole strontium salt from the reaction mixture. google.com

The temperature and stirring duration during crystallization significantly impact the physical properties of the resulting solid. The reaction leading to precipitation is often conducted at room temperature with stirring for about 1 to 2 hours. google.comgoogle.com In some processes, stirring may be conducted at a temperature ranging from 0°C to the boiling point of the solvent for a period of 30 minutes to 24 hours. googleapis.com These parameters control the rate of crystal growth and, consequently, the particle size and morphology of the final product.

In some synthesis routes, an anti-solvent is used to induce precipitation of the esomeprazole strontium salt. An anti-solvent is a liquid in which the desired product is insoluble. Its addition to the reaction mixture reduces the solubility of the esomeprazole strontium, causing it to precipitate out of the solution. googleapis.com For example, after reacting esomeprazole free base with strontium isopropoxide in isopropanol, the reaction mass can be quenched in water, which acts as an anti-solvent, to precipitate the product. google.com

Isolation and Drying Techniques

Once the esomeprazole strontium salt has precipitated, it is isolated using conventional techniques such as filtration or centrifugation. google.com The isolated solid, often referred to as a wet cake, is then typically washed to remove any remaining impurities. google.comgoogle.com Water is a commonly used washing solvent. google.comgoogle.com

Filtration and Washing Procedures

Following the chemical reaction to form esomeprazole strontium, the precipitated solid product is recovered using established industrial techniques. The primary methods for isolating the solid salt are filtration or centrifugation. google.comresearchgate.netgoogle.com These processes separate the solid esomeprazole strontium from the reaction solvent and any soluble impurities.

Once the initial separation is complete, a washing step is crucial for removing residual impurities. The collected solid, often referred to as the "wet cake," is typically washed with a suitable solvent. google.com In documented procedures, water is a commonly used washing agent. google.comresearchgate.net For instance, a specific laboratory-scale synthesis describes washing the filtered wet cake with 25 ml of water to help purify the precipitated esomeprazole strontium salt. google.comresearchgate.net The choice of washing solvent and the volume used are critical parameters that are optimized to ensure maximum removal of impurities with minimal loss of the desired product. The addition of an anti-solvent, such as a lower alkyl ether like diethyl ether or diisopropyl ether, can also be employed to facilitate the precipitation of the esomeprazole strontium salt before filtration. researchgate.netgoogle.com

Controlled Drying Environments and Temperatures

After filtration and washing, the purified wet cake of esomeprazole strontium must be dried to remove any remaining solvents and to obtain the final anhydrous compound. This step is critical, as improper drying can affect the stability and crystalline form of the final product.

The drying process is conducted in a controlled environment. A common method involves air-drying the wet cake. google.comresearchgate.net The temperature for this drying process is carefully regulated to prevent thermal degradation of the compound. Specific examples in the literature detail that the wet cake of esomeprazole strontium is air-dried at a temperature in the range of approximately 40°C to 45°C. google.comresearchgate.net This controlled heating ensures the removal of volatile solvents without compromising the chemical structure of the esomeprazole strontium salt.

Yield Enhancement and Purity Control in Synthesis

Maximizing the yield and ensuring the high purity of esomeprazole strontium anhydrous are paramount in its synthesis. This involves strategic control over the entire manufacturing process, from the selection of starting materials to the final isolation steps. Purity levels for esomeprazole strontium are often expected to be high, with some methods achieving a purity of 98% or greater, and in some cases, exceeding 99%. google.comgoogle.com

Several techniques are employed to enhance the yield. One method involves facilitating the precipitation of the esomeprazole strontium salt from the solution. This can be achieved by evaporating the solvent or by adding an anti-solvent, which reduces the solubility of the product and causes it to precipitate out of the solution. researchgate.netgoogle.com Cooling the solution is another strategy to induce precipitation and thereby increase the recovered yield. researchgate.netgoogle.com The reaction time and temperature are also key factors; reactions are typically stirred for a period ranging from 30 minutes to 15 hours at temperatures between 0°C and 50°C to ensure the reaction goes to completion, thus maximizing the product yield. google.com

Strategies for Achieving High Enantiomeric Excess (ee)

A critical aspect of esomeprazole strontium synthesis is achieving a high enantiomeric excess (ee), ensuring that the final product is predominantly the desired S-enantiomer. The synthesis can be designed to produce esomeprazole strontium with an enantiomeric excess greater than 99.5%. google.com

One primary strategy is to use S-omeprazole with a high optical purity as the starting material. For example, S-omeprazole with an optical purity of 95% ee has been used in reactions to produce the final strontium salt. googleapis.com By starting with an enantiomerically enriched precursor, the synthesis is biased towards the formation of the desired stereoisomer. googleapis.com Even when starting with S-omeprazole of a lower optical purity, such as 80% ee, the process of forming the strontium salt and subsequent crystallization can itself enhance the enantiomeric purity of the final product to over 99.0% ee. googleapis.com

The purification process itself can also serve as a method for chiral enrichment. Techniques such as fractional crystallization of diastereomeric derivatives or chiral chromatography can be employed to separate the desired enantiomer from the unwanted one. google.com Asymmetric synthesis, which uses chiral catalysts or reagents to selectively produce one enantiomer over the other, is a more direct approach. e3s-conferences.org For instance, the enantioselective oxidation of the prochiral sulfide precursor using chiral titanium complexes is a well-established method for producing esomeprazole with high enantiomeric purity. google.com

Reported Enantiomeric Excess (ee) in Esomeprazole Strontium Synthesis
Starting Material Optical PurityFinal Product eeReference
Not Specified>99.8% google.comresearchgate.net
Not Specified>99.5% google.com
95% ee (S-Omeprazole)>99.0% googleapis.com
80% ee (S-Omeprazole)>99.0% googleapis.com

Methods for Minimizing Undesired By-products

The formation of undesired by-products and impurities is a significant concern in the synthesis of any pharmaceutical compound. Minimizing these impurities in the synthesis of esomeprazole strontium is achieved through careful control of reaction parameters and the use of high-quality raw materials. researchgate.netresearchgate.net

The choice of solvent and base is critical. The reaction can be carried out in various solvents, including alcohols, ketones, esters, ethers, nitriles, or dipolar aprotic solvents, as well as mixtures thereof. google.comgoogleapis.com The selection of the base, which can range from hydroxides like sodium hydroxide to various amines, also influences the reaction's specificity and the profile of by-products. googleapis.com Controlling the stoichiometry of the reactants, such as the molar equivalents of the base and the strontium salt relative to the S-omeprazole, is another key method to ensure the desired reaction proceeds efficiently and to minimize the formation of impurities. googleapis.com

Degradation of esomeprazole can occur under certain conditions, such as in acidic environments, leading to the formation of impurities. researchgate.net Therefore, maintaining the appropriate pH throughout the synthesis and purification process is essential. google.com Impurities can also arise from the starting materials themselves or from side reactions. For instance, the R-enantiomer of omeprazole (B731) is considered a chiral impurity in esomeprazole synthesis. researchgate.net Asymmetric synthesis methods are inherently designed to minimize the formation of this enantiomeric impurity. e3s-conferences.org Post-synthesis purification steps, such as recrystallization, are also vital for removing any by-products that may have formed, ensuring the final product meets the stringent purity requirements for pharmaceutical use. google.com

Polymorphism, Crystallography, and Solid State Chemistry

Crystalline Forms and Structural Diversity of Esomeprazole (B1671258) Strontium Salts

Esomeprazole can form different salt complexes, with the strontium salt being a notable example. These salts can exist in various solid-state forms, including anhydrous polymorphs, hydrated crystals, and amorphous states.

The anhydrous form of esomeprazole strontium is a recognized chemical entity. nih.govwipo.int It consists of two molecules of the esomeprazole anion and one strontium cation (Sr²⁺). nih.gov While the existence of esomeprazole strontium anhydrous is documented, detailed public-domain research identifying and characterizing distinct polymorphic forms of the anhydrous salt is limited. nih.govnih.gov Polymorphism in related compounds, such as the salts of omeprazole (B731) and other esomeprazole salts, has been a subject of extensive study, suggesting that the potential for polymorphism in the anhydrous strontium salt is an area for further investigation. google.comjustia.com

In contrast to the anhydrous form, the hydrated crystalline form of esomeprazole strontium is well-documented, specifically as a tetrahydrate. ama-assn.orggenome.jpepo.org This stable crystalline structure incorporates four molecules of water into its lattice. ama-assn.orgnih.gov The crystal structure of esomeprazole strontium tetrahydrate consists of a central strontium ion coordinated to two esomeprazole molecules and four water molecules. epo.orggoogleapis.com This hydrated salt is described as a white or almost white crystalline powder. nih.gov The formation of this stable hydrate (B1144303) is a significant aspect of its solid-state chemistry, contributing to its unique physical properties. epo.orggoogleapis.com

The solid state of a pharmaceutical compound can be either crystalline, characterized by a highly ordered three-dimensional arrangement of molecules, or amorphous, lacking long-range molecular order. mdpi.com This distinction is crucial because amorphous forms often exhibit higher solubility and dissolution rates compared to their crystalline counterparts, although they are thermodynamically less stable and can be prone to crystallization over time. mdpi.comnih.gov

The characterization and differentiation between these states are typically achieved through various analytical techniques. While specific studies detailing the amorphous state of esomeprazole strontium are not widely available, the principles of its characterization can be understood from research on related compounds and general pharmaceutical analysis. wipo.intjustia.comresearchgate.net Techniques such as Differential Scanning Calorimetry (DSC) can reveal the presence of a glass transition temperature for an amorphous material or a sharp melting endotherm for a crystalline solid. researchgate.netresearchgate.net X-ray Powder Diffraction (XRPD) is also definitive; a crystalline sample produces a distinct pattern of sharp peaks, whereas an amorphous sample yields a broad, diffuse halo. researchgate.net

Solid State FormDescriptionKey Characteristics
Anhydrous A crystalline solid that does not contain water of crystallization.Composed of esomeprazole anions and a strontium cation. nih.gov
Tetrahydrate A crystalline solid that incorporates four molecules of water per formula unit.A stable structure with two esomeprazole molecules and four water molecules coordinated to a strontium ion. ama-assn.orgepo.org
Amorphous A solid form lacking the long-range order of a crystal.Generally exhibits higher solubility but lower thermodynamic stability compared to crystalline forms. mdpi.com

Crystallographic Analysis Techniques

The definitive characterization and identification of the solid-state forms of esomeprazole strontium rely on powerful crystallographic techniques. These methods provide detailed information about the internal structure of the material at an atomic level.

X-ray Powder Diffraction (XRPD) is an essential and widely used non-destructive technique in pharmaceutical sciences for the identification and characterization of crystalline solids. epo.org It provides a unique "fingerprint" for a specific crystalline phase based on the diffraction of X-rays by the crystal lattice. googleapis.com

For esomeprazole strontium tetrahydrate, the XRPD pattern is distinct and serves as a primary method for its identification. The pattern exhibits a series of characteristic peaks at specific diffraction angles (2θ), which are determined by the dimensions and symmetry of the unit cell. epo.orggoogleapis.com

The table below presents the major characteristic peaks from the X-ray powder diffraction spectrum of crystalline esomeprazole strontium tetrahydrate, expressed as degrees 2-theta (2θ).

Diffraction Angle (2θ ± 0.2)
5.6
11.1
13.5
14.8
16.2
17.5
18.0
20.1
20.4
21.2
22.2
24.5
25.2
26.3
27.5
29.8
31.1
32.8
36.5
Data sourced from patent literature describing the crystalline S-omeprazole strontium tetrahydrate. googleapis.com

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. carleton.edu This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structure elucidation. carleton.eduornl.gov

While a specific single-crystal X-ray diffraction study for esomeprazole strontium was not found in the reviewed literature, the application of this technique to a closely related compound, esomeprazole magnesium, highlights its utility. researchgate.net In that study, SCXRD was used to determine the bonding relationships between the esomeprazole heteroatoms and the magnesium ion. researchgate.net Such an analysis for esomeprazole strontium would definitively confirm the coordination environment of the strontium ion and the precise conformation of the esomeprazole molecules in the crystalline state.

Thermal Analysis in Polymorph Characterization

Thermal analysis techniques are fundamental tools for the characterization of different solid forms of a pharmaceutical compound. By measuring changes in physical properties as a function of temperature, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about phase transitions, solvent content, and thermal stability.

Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal properties of materials, including the phase transitions of APIs like esomeprazole strontium. bohrium.commdpi.com It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.

In the characterization of a hydrated form of esomeprazole strontium, specifically the crystalline tetrahydrate, DSC analysis reveals distinct thermal events. googleapis.com A DSC curve obtained at a heating rate of 5°C/min for esomeprazole strontium tetrahydrate showed a significant endothermic peak of approximately 179 J/g. googleapis.com This peak starts at about 100°C and reaches its maximum at around 118°C, which is indicative of a phase transition, likely the removal of bound water molecules (dehydration). googleapis.com Following this, a major exothermic peak of 451 J/g is observed, which begins at roughly 203°C and reaches its maximum at about 211°C. googleapis.com This exotherm corresponds to the decomposition of the molecule. googleapis.comresearchgate.net The presence and temperature of these peaks are characteristic of a specific crystalline form and can be used to differentiate between polymorphs or hydrates.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Associated Process
Endotherm~100~118~179Dehydration
Exotherm~203~211451Decomposition

This data is for the tetrahydrate form of esomeprazole strontium. googleapis.com

Thermogravimetric Analysis (TGA) is a complementary technique to DSC and is primarily used to measure changes in the mass of a sample as a function of temperature or time. hud.ac.uk This makes it exceptionally useful for determining the solvent or water content in a crystal lattice (solvates or hydrates) and for assessing thermal stability by identifying the temperature at which decomposition begins. nih.govsemanticscholar.org

For hydrated crystalline forms, such as esomeprazole strontium tetrahydrate, TGA can precisely quantify the amount of water lost upon heating. googleapis.com The analysis would show a distinct mass loss in the temperature range corresponding to the endothermic event observed in DSC, confirming the dehydration process. For instance, studies on the related compound esomeprazole magnesium have demonstrated that TGA can clearly distinguish between the loss of solvent molecules and the subsequent decomposition of the API at higher temperatures. mdpi.com A typical TGA curve for a solvate shows an initial mass loss step for desolvation, followed by a plateau, and then a second significant mass loss beginning at the decomposition temperature, which for esomeprazole magnesium is around 200°C. nih.govsemanticscholar.orgmdpi.com This information is critical for identifying and characterizing pseudopolymorphs (hydrates/solvates) and understanding their thermal stability.

Factors Influencing Polymorphism and Crystal Habit

The specific polymorphic form and crystal habit (the external shape of a crystal) obtained during crystallization are highly dependent on the process conditions. Key factors include the choice of solvent, the temperature profile, the rate of cooling, and the presence of impurities.

The solvent system used for crystallization plays a pivotal role in determining which polymorphic form is produced. The solubility of the compound in different solvents, the solvent-solute interactions, and the use of anti-solvents can all direct the crystallization outcome. Solvents can be incorporated into the crystal lattice to form solvates, which are a type of pseudopolymorph. nih.govresearchgate.net

In the case of esomeprazole strontium, a specific crystalline tetrahydrate form can be prepared by a carefully controlled process involving solvent choice. googleapis.com The method may involve dissolving S-omeprazole and a reactive strontium salt in a suitable solvent, such as an alcohol, ketone, or ester. googleapis.com The crystalline hydrate is then induced to form by the addition of water, which acts as an anti-solvent. googleapis.com This demonstrates a clear solvent effect where the presence of water is essential for the formation of the tetrahydrate structure. googleapis.com The ability to form such hydrates highlights the importance of controlling the solvent environment to produce a desired, stable crystalline form. nih.gov

Temperature and cooling rate are critical parameters in controlling the nucleation and growth of crystals, which in turn influences the resulting polymorphic form and crystal size distribution. The cooling rate, in particular, has a major influence on the final particle size and shape. researchgate.net

Generally, slow cooling rates allow the system to remain near equilibrium, favoring the formation of the most thermodynamically stable polymorph and resulting in larger, more well-defined crystals. researchgate.net In contrast, rapid cooling or quenching can trap the system in a higher-energy, kinetically favored metastable state. researchgate.net This can lead to the formation of metastable polymorphs or even amorphous solid. Therefore, precise control over the temperature profile and cooling rate during the crystallization of esomeprazole strontium is essential to ensure the consistent production of the desired crystal form and to prevent the formation of undesired polymorphs.

Structurally related impurities can interact with specific growing crystal faces, either inhibiting or accelerating their growth rate, which leads to a change in the crystal's external shape (habit modification). mdpi.com For esomeprazole, potential impurities could include related substances from the synthesis or degradation products. nih.gov For example, it is known that esomeprazole is sensitive to acidic conditions, and the presence of acidic byproducts could affect its stability and crystallization behavior. nih.gov The interaction of such impurities during crystallization could potentially direct the formation of a different polymorph or lead to the isolation of crystals with a problematic morphology, such as fine needles, which can complicate downstream processing like filtration and drying. mdpi.comresearchgate.net

Interconversion Pathways Between Polymorphic Forms

The transformation between different polymorphic forms of this compound can occur through two primary pathways: in the solid state or mediated by a solvent. These transformations are driven by the thermodynamic relationship between the polymorphs, where a less stable (metastable) form will tend to convert to a more stable form over time.

Solid-state transformations of this compound can be induced by external factors such as heat, pressure, or mechanical stress. These transformations occur without the involvement of a solvent.

One of the primary methods for inducing a solid-state transformation is through thermal energy. A patent describes the preparation of a crystalline anhydrous form of esomeprazole strontium (defined as Form B) by dehydrating the crystalline tetrahydrate (Form A) at temperatures ranging from 80 to 130°C for a period of 30 minutes to 24 hours. google.com This dehydration process represents a solid-state transformation from a hydrated crystal lattice to an anhydrous one. Differential scanning calorimetry (DSC) of a crystalline form of esomeprazole strontium shows a phase change occurring at approximately 196°C, indicating a thermally induced transformation. google.com

Mechanical stress, such as grinding or milling, can also induce polymorphic transformations. While specific studies on this compound are limited, research on related compounds like sodium naproxen (B1676952) has shown that grinding can favor the dehydration of superior hydrates. science.gov Conversely, grinding in the presence of liquid nitrogen can lead to further hydration due to atmospheric water condensation. science.gov These findings suggest that the mechanical processing of esomeprazole strontium could be a critical factor in controlling its polymorphic form.

The stability of different polymorphic forms is a crucial consideration. A Chinese patent highlights that esomeprazole strontium tetrahydrate is prone to dehydration, forming a trihydrate or a 3.5-hydrate, which can impact the quality of the final product. google.com This inherent instability of the hydrate underscores the importance of understanding and controlling the conditions that can lead to the formation of the anhydrous form and its potential polymorphs. The same patent also alludes to the existence of new crystalline forms, designated as type V and type VI, suggesting a complex polymorphic landscape for esomeprazole strontium. google.com

Solution-mediated phase transitions involve the dissolution of a metastable solid form and the subsequent crystallization of a more stable form from the solution. This process is governed by the relative solubilities of the different polymorphs in the chosen solvent and the kinetics of dissolution and crystal growth. researchgate.netnih.govcore.ac.uk

The preparation of esomeprazole strontium itself often involves a solution-mediated process. Patents describe the precipitation of esomeprazole strontium salt from a solution containing a salt of esomeprazole (such as the sodium or potassium salt) and a strontium source, like strontium chloride hexahydrate, in a suitable solvent such as water or an alcohol. google.com The choice of solvent can significantly influence which polymorphic form crystallizes. For instance, the crystallization of esomeprazole sodium salt from water can yield a specific crystalline modification (modification B), and seeding with crystals of the desired form can ensure the substantial absence of other forms. google.com

The process of forming esomeprazole strontium can also be influenced by the presence of anti-solvents. The addition of a lower alkyl ether, such as diethyl ether or diisopropyl ether, can be used to precipitate the strontium salt of esomeprazole from a solution. google.com This technique of altering the solvent environment to induce crystallization is a common method for isolating desired solid forms.

Degradation Pathways and Chemical Stability Mechanisms

Intrinsic Degradation Under Forced Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Esomeprazole (B1671258) has been shown to be susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. researchgate.netresearchgate.net

The stability of esomeprazole is highly dependent on pH. researchgate.net It is known to be labile in acidic conditions and more stable in alkaline and neutral environments. researchgate.netnih.gov

Acidic Conditions: Esomeprazole undergoes significant degradation in acidic media. nih.govnih.gov Exposure to 0.1 N hydrochloric acid (HCl) at room temperature or elevated temperatures (60°C) leads to prominent degradation. nih.govthermofisher.com The degradation in acidic solution is rapid, with a reported half-life of less than 10 minutes at a pH below 5. nih.gov This instability is due to a proton-catalyzed process that transforms the esomeprazole into an unstable sulfenic acid and subsequently a tetracyclic sulphenamide, which is the active inhibitor of the proton pump. nih.gov

Alkaline Conditions: In alkaline conditions, esomeprazole demonstrates greater stability compared to acidic media. researchgate.net Mild degradation (approximately 2.5%) has been observed when exposed to 0.1 N sodium hydroxide (B78521) (NaOH) at 60°C for 120 minutes. nih.gov Some studies report stability in basic conditions, while others show mild degradation, suggesting that the extent of degradation is influenced by the specific conditions of temperature and time. researchgate.netnih.gov

Neutral Conditions: In neutral aqueous solutions, esomeprazole is also subject to degradation, although generally at a slower rate than in acidic conditions. fda.gov One study indicated that esomeprazole undergoes degradation under neutral hydrolysis conditions, leading to the formation of several degradation products. researchgate.net

Condition Reagent/Parameter Temperature Duration Observation Reference
Acidic Hydrolysis0.1 N HClRoom Temperature1 hourSignificant degradation thermofisher.com
Acidic Hydrolysis0.1 N HCl60°C120 minutesProminent degradation (~2%) nih.gov
Alkaline Hydrolysis1 N NaOH80°C1 hourMild degradation researchgate.netthermofisher.com
Alkaline Hydrolysis0.1 N NaOH60°C120 minutesMild degradation (~2.5%) nih.gov
Neutral HydrolysisWaterNot SpecifiedNot SpecifiedDegradation observed researchgate.netfda.gov

Esomeprazole is susceptible to oxidative degradation. researchgate.net Studies have shown significant degradation when the drug is exposed to hydrogen peroxide (H₂O₂). nih.gov

Exposure to 3% H₂O₂ at room temperature resulted in mild degradation of about 4%. nih.gov However, another study using 0.3% H₂O₂ at room temperature for 3.5 hours reported extensive degradation. researchgate.netthermofisher.com The primary product of oxidation is often the corresponding sulphone derivative (Impurity D). mdpi.com

Condition Reagent Temperature Duration Observation Reference
Oxidation0.3% H₂O₂Room Temperature3.5 hoursExtensive degradation researchgate.netthermofisher.com
Oxidation3% H₂O₂Room Temperature120 minutesMild degradation (~4%) nih.gov

Exposure to light can induce the degradation of esomeprazole. researchgate.net Photostability studies are conducted by exposing the drug to UV and visible light.

Under exposure to UV light (200 watt-hours/square meter) and sunlight (1.2 million lux-hours), esomeprazole showed degradation of 1.32% and 0.55%, respectively. nih.gov Other studies confirm that esomeprazole undergoes mild degradation under photolytic conditions. researchgate.netresearchgate.net The fastest degradation process for omeprazole (B731), a related compound, was observed in aqueous solutions exposed to UV light at 254 nm. researchgate.net

Condition Parameter Observation Reference
UV Light200 watt-hours/sq meter1.32% degradation nih.gov
Sunlight1.2 million lux-hours0.55% degradation nih.gov
UV Light (254 nm)Aqueous solutionFast degradation researchgate.net

Thermal stress can also lead to the degradation of esomeprazole. researchgate.net Studies on solid-state stability involve exposing the drug to dry heat.

When subjected to dry heat at 105°C for 2 hours, esomeprazole showed some degradation. nih.gov However, other research suggests that the drug is extremely stable under thermal conditions. researchgate.net The main degradation products under thermal stress include Impurity D (sulphone derivative) and a 4-Hydroxy impurity. mdpi.com

Condition Temperature Duration Observation Reference
Dry Heat105°C2 hoursDegradation observed nih.gov
Thermal StressNot SpecifiedNot SpecifiedFormation of Impurity D and 4-Hydroxy impurity mdpi.com
Thermal StressNot SpecifiedNot SpecifiedReported as extremely stable researchgate.net

Identification and Structural Characterization of Degradation Products

The identification and characterization of degradation products are crucial for ensuring the quality and safety of the drug product.

High-Performance Liquid Chromatography (HPLC) is a key technique for separating and quantifying esomeprazole and its degradation products. asianpubs.org Stability-indicating HPLC methods are developed to resolve the main drug peak from all potential impurities and degradants. thermofisher.comjmpas.com

Preparative HPLC has been successfully used to isolate degradation impurities for further structural analysis. researchgate.net Various reversed-phase HPLC (RP-HPLC) methods have been developed, often employing C18 or RP8 columns and a gradient elution program with a buffered mobile phase. nih.govnih.gov The use of a mass detector coupled with HPLC (LC-MS) is instrumental in identifying the structures of the separated impurities based on their mass-to-charge ratios and fragmentation patterns. researchgate.net

Column Mobile Phase Detection Application Reference
X-terra RP8 (150 mm × 4.6mm, 3.5µm)Mobile Phase A: 0.08 M Glycine buffer (pH 9.0) Mobile Phase B: Acetonitrile (B52724) and Methanol (B129727)UV at 305 nmSeparation of process-related and degradation impurities nih.gov
Acquity BEH C18 (50mm × 2.1mm, 1.7µm)Mobile Phase A: 0.04 M Glycine buffer (pH 9.0) Mobile Phase B: Acetonitrile and Water (90:10 v/v)UV at 305 nmQuantitative determination of esomeprazole and its impurities nih.gov
Accucore C18Mobile Phase A: 20 mM Ammonium (B1175870) formate (B1220265) (pH 3.0) or Ammonium bicarbonate (pH 7.0/8.0) Mobile Phase B: Not specifiedUV and Mass DetectionSeparation of esomeprazole and degradation products thermofisher.com
C18 columnMobile Phase: Acetonitrile/phosphate (B84403) buffer (60:40, v/v, pH 7)UV at 205 nmAnalysis of esomeprazole magnesium trihydrate researchgate.net

Spectroscopic Elucidation of Impurity Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the degradation products of esomeprazole strontium anhydrous are not extensively available in the public domain, analysis of related esomeprazole impurities provides a foundational understanding. For instance, the structural elucidation of impurities in similar compounds often involves detailed ¹H and ¹³C NMR spectroscopy to determine the precise arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups present in esomeprazole and its impurities. The IR spectrum of pure esomeprazole magnesium, a related salt, shows characteristic peaks corresponding to its functional groups. For example, a broad peak around 3217 cm⁻¹ is attributed to the C=N group, while peaks at approximately 1613 cm⁻¹ and 1581 cm⁻¹ indicate the presence of a carbonyl group. A peak near 1083 cm⁻¹ corresponds to the C=S bond. Similar characteristic absorptions would be expected for esomeprazole strontium and its degradation products, with shifts in peak positions providing clues to structural modifications.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of impurities by providing highly accurate mass measurements. Studies on the degradation of omeprazole, the racemic mixture containing esomeprazole, have utilized HRMS to identify various degradation products formed under acidic conditions, including rearranged monomers and dimers with varying numbers of sulfur atoms. monash.edudrugbank.com For esomeprazole and its degradation products, HRMS coupled with techniques like LC-MS/MS allows for the confident identification of impurities based on their exact mass-to-charge ratios.

LC-MS/MS for Fragmentation Pattern Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating impurities and elucidating their structures through fragmentation analysis. In the analysis of esomeprazole and its metabolites, specific transitions in the mass spectrometer are monitored. For esomeprazole, a common transition monitored is m/z 346 → 198. scispace.com The fragmentation patterns of degradation products provide critical information about their molecular structure. For instance, the degradation of similar benzimidazole (B57391) compounds often leads to characteristic fragment ions that can be used to pinpoint the site of chemical modification.

Kinetic Studies of Degradation Processes

Kinetic studies are essential for understanding the rate at which this compound degrades under various conditions and for predicting its shelf-life.

Reaction Order and Rate Constant Determination

Theoretical Models for Predicting Degradation Susceptibility

In the absence of extensive experimental data for every new salt form of a drug, theoretical models can be employed to predict degradation susceptibility. These models often utilize quantitative structure-property relationships (QSPR) and other computational approaches to correlate a molecule's structural features with its chemical stability.

For esomeprazole, its known susceptibility to acid-catalyzed hydrolysis is a key factor that would be considered in any theoretical model. The presence of the benzimidazole ring and the sulfoxide (B87167) group are known sites of reactivity. patsnap.com Models predicting the degradation of esomeprazole would likely focus on the pKa values of the molecule, its susceptibility to oxidation at the sulfoxide, and its potential for photolytic degradation. iajps.compatsnap.com

While no theoretical models have been published specifically for this compound, the principles can be applied. The primary mechanism of action for esomeprazole involves its conversion to an active form in the acidic environment of parietal cells, which highlights its inherent reactivity in acidic conditions. patsnap.com Any theoretical model would need to account for how the strontium salt might influence the solid-state stability and dissolution properties, which in turn could affect its degradation profile in a formulated product. However, without specific studies, any such prediction remains speculative.

Data Tables

Table 1: Summary of Forced Degradation Studies on Esomeprazole (Various Salts)

Stress Condition Reagents and Conditions Degradation (%) Salt Form Studied Reference
Acid Hydrolysis 0.1N HCl, 60°C, 120 min ~2% Magnesium nih.gov
Acid Hydrolysis 0.05M HCl, 2 hrs ~4.8% Not Specified ajpaonline.com
Alkaline Hydrolysis 0.1N NaOH, 60°C, 120 min ~2.5% Magnesium nih.gov
Alkaline Hydrolysis 0.1M NaOH, 80°C, 2 hrs ~6.8% Not Specified ajpaonline.com
Oxidative 3% H₂O₂, RT, 120 min ~4% Magnesium nih.gov
Thermal Water bath, 80°C, 24 hrs ~5.1% Not Specified ajpaonline.com
Photolytic (Sunlight) 1.2 million Lux hours 0.55% Magnesium nih.gov
Photolytic (UV) 200 Wt hours/m² 1.32% Magnesium nih.gov

Table 2: Identified Degradation Impurities of Esomeprazole (from studies on the sodium salt)

Impurity Name Method of Identification Reference
6-methoxy-1h-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate (Impurity X) NMR, IR, HRMS nih.gov
6-methoxy-1h-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate (Impurity Y) NMR, IR, HRMS nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamics of molecules. For esomeprazole (B1671258) strontium, these methods can elucidate its preferred conformations and the nature of the interactions within its crystal lattice.

A computational study investigating the pyramidal inversion at the sulfur atom in esomeprazole has suggested that the barrier to inversion is prohibitively high, calculated to be around 180 kJ/mol. This high barrier indicates that the stereochemistry at the sulfur center is stable and not prone to racemization under normal conditions.

A conformational analysis of omeprazole (B731), a racemic mixture containing esomeprazole, was conducted using the PM3 semiempirical method. This study identified four minimum energy structures, providing insights into the possible conformations the esomeprazole molecule can adopt. psu.edu While this analysis was not performed on the strontium salt specifically, the fundamental conformational preferences of the esomeprazole anion are expected to be similar.

In a chloroform (B151607) solution, 1H NMR studies have revealed the coexistence of two tautomers of esomeprazole magnesium, with relative concentrations of 64% and 36%. researchgate.net This suggests that esomeprazole can exist in different tautomeric forms, and the presence of a metal cation like strontium could influence the equilibrium between these forms. The reaction rate constants for the interconversion of these tautomers were determined to be kAB = 1.04 s⁻¹ and kBA = 1.91 s⁻¹. researchgate.net

Table 1: Tautomeric Equilibrium of Esomeprazole Magnesium in Chloroform Solution researchgate.net

TautomerRelative Content (%)Reaction Rate Constant (s⁻¹)Equilibrium Constant (Kc)
A64kAB = 1.040.54 - 0.56
B36kBA = 1.91

The solid-state structure of esomeprazole salts is stabilized by a network of intermolecular interactions, including ionic bonds and hydrogen bonds. In the case of diaquabis(omeprazolate)magnesium dihydrate, the crystal structure reveals that the magnesium cation is coordinated to two omeprazolate anions and two water molecules. core.ac.uk These coordinated water molecules are strongly bound to the magnesium ion. core.ac.uk

Furthermore, additional water molecules in the crystal lattice are involved in hydrogen bonding with the pyridyl nitrogen atom of the omeprazolate anions. core.ac.uk The O···N distance for these hydrogen bonds is approximately 2.833 Å. core.ac.uk In a solvate of esomeprazole magnesium with water and 1-butanol (B46404), hydrogen bonding is also observed between the water molecules and the 1-butanol molecules. austinpublishinggroup.com

For esomeprazole strontium anhydrous, the strontium cation (Sr²⁺) would form strong ionic interactions with the two negatively charged esomeprazole anions. The absence of water molecules in the anhydrous form means that the crystal packing would be primarily dictated by these ionic bonds and other non-covalent interactions, such as van der Waals forces and potentially hydrogen bonds between the esomeprazole molecules themselves. The distortion or breakage of hydrogen bonds can lead to the collapse of the crystal lattice, as seen in the amorphization of diaquabis(omeprazolate)magnesium dihydrate during milling. acs.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules.

DFT calculations have been employed to study the chiral distinction between the enantiomers of omeprazole. nih.gov Using the B3LYP/6-311G(d,p) level of theory, the free energies of homochiral and heterochiral dimers were calculated, revealing the energetic differences between their interactions. nih.gov These calculations highlight that the properties of the racemic mixture are not simply a sum of its parts due to specific enantiomer-enantiomer interactions. nih.gov

A comparative study of several proton pump inhibitors, including esomeprazole, using DFT with the B3LYP/3-21g basis set, investigated their thermochemical and molecular orbital properties. biomedgrid.combiomedgrid.com This study found that esomeprazole has a relatively small HOMO-LUMO gap of 4.811 eV, which suggests higher chemical reactivity compared to some other PPIs. biomedgrid.combiomedgrid.com

Table 2: Calculated Quantum Chemical Properties of Esomeprazole biomedgrid.combiomedgrid.com

PropertyValue
Free Energy (Hartree)-1439.246
Dipole Moment (Debye)3.4410
HOMO Energy (eV)-5.909
LUMO Energy (eV)-1.098
HOMO-LUMO Gap (eV)4.811

DFT calculations have also been used to investigate the fragmentation of protonated esomeprazole analogs in mass spectrometry. nih.gov These studies demonstrated that the most favorable protonation site is the nitrogen atom of the pyridine (B92270) ring. nih.gov

NMR Spectroscopy: The prediction of NMR spectra using computational tools is a common practice in chemical research. nih.gov For instance, the 1H NMR spectrum of pyrazolam (B6416683) has been predicted and is available in public databases. drugbank.com Similar computational approaches could be applied to esomeprazole strontium to predict its 1H and 13C NMR spectra, which would be valuable for its characterization.

IR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is sensitive to changes in molecular structure and bonding, including hydrogen bonds. acs.org The IR spectrum of omeprazole sodium shows a characteristic sharp band at 3441 cm⁻¹ due to the O-H stretching of crystalline water. researchgate.net Dehydration of the salt leads to a broad band in the region of 3675 to 3070 cm⁻¹. researchgate.net For this compound, the absence of water-related bands would be a key feature of its IR spectrum.

UV Spectroscopy: The UV spectrum of esomeprazole in a neutral solution typically shows a maximum absorbance at around 300 nm. pensoft.netijrpr.com Upon hydrolysis in an acidic medium, a new absorption maximum appears at 352 nm. pensoft.net Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict UV-Vis spectra, although machine learning approaches are also emerging as powerful predictive tools. nih.govnih.gov

Esomeprazole is known to be unstable in acidic conditions. mdpi.com DFT calculations have been used to shed light on the initial steps of the acid-catalyzed degradation of esomeprazole. The calculations indicate that the nitrogen atom on the pyridine ring is the most likely site of protonation. nih.gov This initial protonation is a key step that triggers the subsequent C-S bond cleavage, leading to the formation of degradation products. nih.gov

Computational studies have also explored the metabolism of esomeprazole by cytochrome P450 enzymes. acs.org These studies, which combine DFT with molecular mechanics (QM/MM), provide insights into the stereoselective and regioselective nature of esomeprazole's metabolic pathways. acs.org The formation of hydroxylated and sulfone metabolites is a key degradation route in biological systems. indexcopernicus.com While these studies focus on enzymatic degradation, the underlying chemical principles can also be relevant to understanding non-enzymatic degradation pathways. Forced degradation studies have shown that esomeprazole degrades under acidic, basic, oxidative, and photolytic stress. researchgate.netnih.govasianpubs.org

Computational Approaches to Polymorphism Prediction and Stability

The solid-state form of an active pharmaceutical ingredient (API) is critical as different crystalline arrangements, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. For a compound like this compound, ensuring the most stable polymorphic form is produced and maintained is vital for therapeutic consistency. Computational chemistry offers powerful tools to predict and analyze these polymorphic landscapes before or in parallel with experimental screening. chemrxiv.org

Crystal Structure Prediction (CSP) aims to identify the most stable crystal packing arrangements of a molecule based solely on its chemical diagram. wikipedia.org This ab initio approach has become an integral part of modern pharmaceutical development to mitigate the risks associated with late-appearing, more stable polymorphs. chemrxiv.org The general methodology for CSP involves a systematic three-step process researchgate.net:

Generation of Possible Crystal Structures : A vast number of potential crystal packing arrangements are generated by exploring different conformations of the molecule, space groups, and unit cell dimensions. This search phase employs various algorithms to sample the complex potential energy surface.

Calculation of Relative Crystal Energies : The lattice energy of each generated structure is calculated and minimized. This step is computationally intensive and often performed hierarchically, starting with faster, less accurate methods (like force fields) and refining the most promising low-energy structures with more accurate but slower quantum mechanical methods, such as Density Functional Theory (DFT). chemrxiv.org

Selection of Predicted Structures : The minimized structures are ranked based on their calculated lattice energies to create a crystal energy landscape. The structures lying at or near the global minimum are considered the most likely to be observed experimentally. researchgate.net

A variety of computational methods and algorithms are employed in this process, each with its own strengths. Recent advancements have incorporated machine learning to enhance the accuracy and efficiency of these predictions. chemrxiv.org

Interactive Table: Common Crystal Structure Prediction (CSP) Algorithms and Software

Algorithm / Method Description Typical Application Software Examples
Simulated Annealing An optimization technique that mimics the process of annealing in metallurgy, where a material is heated and then slowly cooled to decrease defects, thereby minimizing the system's energy. Exploring a wide range of molecular orientations and conformations to find low-energy crystal structures. General-purpose simulation packages
Evolutionary Algorithms Inspired by biological evolution, these algorithms generate a population of crystal structures and apply "genetic" operators like mutation and crossover to "evolve" them towards lower energy states. Efficiently searching the vast phase space of possible crystal packings, particularly for complex molecules. USPEX, CALYPSO wikipedia.org
Random Sampling Involves generating a large number of random crystal structures and minimizing their energies. While simple, it can be effective, especially when combined with data mining techniques. Initial broad screening of potential crystal structures. AIRSS (Ab Initio Random Structure Searching) wikipedia.org
Machine Learning Force Fields Uses machine learning models trained on high-accuracy quantum mechanical data to create force fields that can predict crystal energies with near-quantum accuracy but at a fraction of the computational cost. High-throughput energy ranking of candidate structures generated by other search methods. chemrxiv.org Not applicable (integrated method)
Particle Swarm Optimization A population-based stochastic optimization technique where a population of candidate solutions, called particles, are moved around in the search space according to simple mathematical formulae over the particle's position and velocity. Identifying stable crystal structures for a given chemical composition. CALYPSO wikipedia.org

While no specific CSP studies have been published for this compound itself, these established methodologies are directly applicable. Such studies would be invaluable for identifying potential polymorphs and understanding the factors that govern the crystal packing of this chiral salt.

Once a set of potential crystal structures is generated, lattice energy calculations are crucial for ranking them in order of thermodynamic stability. The lattice energy is the energy released when constituent molecules (or ions) in the gaseous state come together to form a crystal lattice. A more negative lattice energy generally corresponds to a more stable crystal structure. crystalexplorer.net

The relative stability of polymorphs is determined by the small differences in their free energies. At absolute zero, this difference is equivalent to the difference in their lattice energies. uwa.edu.au These energy differences are often very small, typically only a few kilojoules per mole, which makes their accurate calculation a significant computational challenge. uwa.edu.au

Computational methods for calculating lattice energies range from empirical force fields to high-level quantum mechanical approaches. A common modern approach involves using DFT calculations, often including corrections for dispersion forces (e.g., DFT-D), to accurately model the intermolecular interactions that dictate the packing efficiency and stability. aps.org The CE-B3LYP model, for instance, has shown good performance in estimating lattice energies that compare well with experimental data derived from sublimation enthalpies. crystalexplorer.netuwa.edu.au

For complex ionic solids like this compound, the lattice energy (UPOT) can also be estimated using relationships that connect it to the unit cell volume (Vm) and an ionic strength term (I), as described by the following equation researchgate.net:

UPOT = AI(2I/Vm)1/3

Where 'A' is a standard electrostatic conversion constant. researchgate.net This relationship highlights the fundamental link between the density of a crystal and its thermodynamic stability.

Although specific lattice energy values for this compound polymorphs are not publicly available, patents describing various polymorphic forms of esomeprazole salts (e.g., magnesium and calcium salts) suggest that this compound family readily exhibits polymorphism. google.comsdkx.net Computational studies would be essential to determine the energetic hierarchy of these forms and rationalize their relative stabilities.

In Silico Prediction of Impurity Formation and Reactivity

In silico methods are increasingly used to predict the formation of impurities and understand the degradation pathways of pharmaceutical compounds. Esomeprazole is known to be unstable, particularly in acidic conditions and when exposed to oxygen, heat, and light. mdpi.comresearchgate.net Computational models can help identify the key factors driving this instability and predict the structures of potential degradation products.

A study utilizing a deep learning approach successfully modeled the stability of esomeprazole. mdpi.com A multilayer perceptron (MLP), a type of artificial neural network, was trained to predict the esomeprazole assay and the levels of four key impurities based on the pH of the reconstituted solution and the storage time. The model identified pH, temperature, and oxygen as critical factors for the stability of esomeprazole. mdpi.com This demonstrates the power of machine learning in predicting drug stability and impurity profiles under various conditions.

Forced degradation studies, which subject the drug to harsh conditions (acidic, basic, oxidative, thermal, photolytic), are used to identify likely degradation products. nih.gov The impurities formed can then be characterized and used to validate analytical methods. Several degradation products of esomeprazole have been identified through such studies. mdpi.comscienceopen.com Computational tools can complement this process by predicting the reactivity of different parts of the esomeprazole molecule and suggesting likely sites of degradation. For instance, the sulfoxide (B87167) group in esomeprazole is a known site of reactivity, leading to the formation of sulfone and sulfide (B99878) impurities. mdpi.com

Interactive Table: Computationally and Experimentally Identified Impurities of Esomeprazole

Impurity Name / Type Formation Condition / Pathway Analytical Method of Identification Reference
Omeprazole N-oxide Oxidative degradation High-Performance Liquid Chromatography (HPLC) scienceopen.com
Omeprazole-related compound A (Sulfide impurity) Degradation in acidic medium High-Performance Liquid Chromatography (HPLC) scienceopen.com
Sulphone impurity Oxidative degradation Deep Learning Model Prediction / HPLC mdpi.com
4-Hydroxy Sulphide impurity Degradation Deep Learning Model Prediction / HPLC mdpi.com
5-Methoxy-1H-benzimidazole-2-sulfinic acid Degradation Deep Learning Model Prediction / HPLC mdpi.com
4-Hydroxy impurity Degradation Deep Learning Model Prediction / HPLC mdpi.com
6-methoxy-1h-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate (Impurity X) Forced degradation HPLC, NMR, IR, High-Resolution Mass Spectrometry researchgate.net
6-methoxy-1h-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate (Impurity Y) Forced degradation HPLC, NMR, IR, High-Resolution Mass Spectrometry researchgate.net

The ICH M7 guideline for assessing mutagenic impurities encourages the use of two complementary in silico toxicology prediction methods: one expert rule-based and one statistical-based. optibrium.com Such methodologies can be applied to the known and predicted impurities of this compound to assess their potential toxicity without the need for immediate synthesis and biological testing, thereby guiding process development and control strategies.

Comparative Chemical and Solid State Investigations with Other Proton Pump Inhibitor Salts

Structural and Spectroscopic Comparisons with Esomeprazole (B1671258) Magnesium, Sodium, and Potassium Salts

The structural and spectroscopic characteristics of esomeprazole strontium anhydrous exhibit notable differences when compared to its magnesium, sodium, and potassium salt counterparts. These variations are primarily influenced by the nature of the counter-ion, which affects the crystal lattice and molecular conformation.

While specific crystallographic data for this compound is not widely available in the public domain, comparisons can be drawn from the known structures of other esomeprazole salts. Esomeprazole magnesium is well-characterized and exists in various hydrated forms, including the dihydrate and trihydrate. google.comjustia.comgoogle.com The magnesium ion, being divalent, coordinates with two esomeprazole molecules. The trihydrate form, in particular, is a stable crystalline material. google.com

In contrast, esomeprazole sodium and potassium are monovalent salts. Esomeprazole sodium has been identified in numerous polymorphic forms, including Forms J, K, L, M, and N, each with distinct X-ray powder diffraction (XRPD) patterns. google.comindexcopernicus.com For instance, Form J is characterized by significant XRPD peaks at approximately 6.5, 15.8, and 18.2 ±0.2 degrees 2θ, while Form N shows peaks at about 6.3, 8.5, and 15.7 ±0.2 degrees 2θ. google.comindexcopernicus.com Similarly, esomeprazole potassium also exhibits polymorphism, with different forms being reported, including a monohydrate and an ethanol (B145695) solvate (Form C). google.comwipo.int

Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would also be expected to show differences reflective of the distinct chemical environments of the esomeprazole molecule in each salt form. For example, in the ¹H-NMR spectrum of one polymorphic form of esomeprazole sodium, the two proton signals of the methylene (B1212753) group appear as two doublets at 4.67 and 4.75 ppm, a shift from the singlet observed in the free base. indexcopernicus.com These spectroscopic differences arise from the influence of the counter-ion on the electron distribution and vibrational modes of the esomeprazole molecule.

Comparative Studies of Synthesis Methodologies for Different Salts

The synthesis of esomeprazole salts typically involves the initial preparation of esomeprazole free base, followed by a salt formation reaction with a suitable source of the desired cation. epo.org The choice of solvent, base, and reaction conditions plays a crucial role in determining the yield, purity, and polymorphic form of the final salt.

Esomeprazole Magnesium: A common method for preparing esomeprazole magnesium involves a salt exchange reaction. For instance, esomeprazole sodium can be reacted with a magnesium salt, such as magnesium chloride, in a solvent like methanol (B129727) to yield esomeprazole magnesium trihydrate. patsnap.com Another approach involves reacting esomeprazole with magnesium methoxide (B1231860), which can be prepared by dissolving magnesium in methanol. blogspot.com The synthesis can also start from esomeprazole itself, which is oxidized from its sulfide (B99878) precursor and then reacted with a magnesium source. google.comchemicalbook.com

Esomeprazole Sodium: The preparation of esomeprazole sodium often involves reacting esomeprazole free acid with a sodium source, such as sodium hydroxide (B78521) or sodium methoxide. google.comgoogle.com The choice of solvent is critical, with various patents describing the use of methanol, toluene (B28343)/methanol mixtures, and acetone/methyl isobutyl ketone combinations. google.comepo.org The process often includes steps to control the water content, such as azeotropic distillation, to facilitate crystallization and obtain high purity product. google.com

Esomeprazole Potassium: Similar to the sodium salt, esomeprazole potassium can be synthesized by reacting esomeprazole with a potassium source, like potassium hydroxide or potassium methoxide. google.comgoogle.com The potassium salt is sometimes used as an intermediate in the synthesis of esomeprazole magnesium. google.comgoogle.com Different polymorphic forms of esomeprazole potassium have been prepared, with the specific form depending on the solvent system used for crystallization. google.com

The synthesis of this compound would likely follow a similar principle, reacting esomeprazole with a suitable strontium source in an appropriate solvent system under conditions that favor the formation of the anhydrous crystalline form. The specific methodologies would be tailored to the physicochemical properties of the strontium salt.

Comparison of Intrinsic Chemical Stability Profiles Across Various Esomeprazole Salts

The chemical stability of esomeprazole is a critical factor, as it is known to be susceptible to degradation, particularly in acidic environments. omicsonline.orgthepharmajournal.com The choice of the counter-ion in the salt form can influence this stability.

Differences in Degradation Kinetics

Esomeprazole and its salts are known to degrade in acidic conditions. omicsonline.orgresearchgate.net The rate of degradation, or degradation kinetics, is pH-dependent. For instance, the half-life of esomeprazole magnesium at 25°C and pH 6.8 is approximately 19 hours, which decreases to about 8 hours at 37°C. blogspot.comomicsonline.org In more acidic conditions, the degradation is significantly faster. nih.gov

Studies on esomeprazole sodium have also highlighted its instability in acidic and oxidative conditions, with milder degradation observed under alkaline and photolytic stress. researchgate.netresearchgate.net The drug is reported to be relatively stable under thermal stress. researchgate.netresearchgate.net One study found that esomeprazole sodium in various infusion solutions was chemically and physically stable for at least 2 days at room temperature and 5 days under refrigeration, with less than 7% loss of the drug. nih.gov

While specific comparative kinetic data across all salts under identical conditions is limited, the general understanding is that the alkaline nature of the salt form can provide a more stable microenvironment for the acid-labile esomeprazole molecule. The specific counter-ion can influence the hygroscopicity and solid-state properties, which in turn can affect the rate of degradation. For example, different polymorphic forms of esomeprazole sodium have been noted to have varying stability. indexcopernicus.com

Variations in Degradation Product Profiles

The degradation of esomeprazole can lead to the formation of several impurities. The primary degradation pathways include hydrolysis and oxidation. researchgate.net The main degradation products identified include the corresponding sulfone and sulfide derivatives. sphinxsai.comdrugbank.com

Forced degradation studies on esomeprazole sodium have identified specific degradation impurities. documentsdelivered.comnih.gov Two such impurities have been identified as 6-methoxy-1H-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate and 6-methoxy-1H-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate. researchgate.netnih.gov Other identified degradation products include 4-hydroxy omeprazole (B731) sulfide and 4-hydroxy omeprazole sulfone. researchgate.net

The profile of degradation products can be influenced by the specific stress conditions (acid, base, oxidation, light, heat) and the nature of the salt form. nih.govresearchgate.net The presence of different counter-ions (strontium, magnesium, sodium, potassium) could potentially lead to subtle differences in the degradation pathways and the relative abundance of various degradation products, although the major degradation products are expected to be similar across the different salts.

Comparative Analysis of Polymorphic Landscapes for Esomeprazole Salts

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon for esomeprazole salts. google.comjustia.com The specific polymorphic form can have a significant impact on the physicochemical properties of the drug, including its stability and solubility.

Influence of Counter-Ion on Crystal Packing and Hydration States

The counter-ion plays a pivotal role in defining the polymorphic landscape of esomeprazole salts by influencing the crystal packing and the propensity to form hydrates.

Esomeprazole Magnesium: This salt is known to exist in several hydrated crystalline forms, most notably the dihydrate and the trihydrate. google.comjustia.com Patents describe different polymorphic forms of the dihydrate, designated as Form A and Form B. google.com The ability of the divalent magnesium ion to coordinate with two esomeprazole molecules and water molecules leads to a complex and varied polymorphic and hydrated state landscape.

Esomeprazole Sodium: An extensive range of polymorphic forms has been identified for esomeprazole sodium, including crystalline Forms J, K, L, M, and N, as well as an amorphous form. google.com Each of these forms possesses a unique crystal lattice structure, as evidenced by their distinct XRPD patterns. google.com The formation of these different polymorphs is highly dependent on the crystallization conditions, such as the solvent system and temperature. google.comepo.org

Esomeprazole Potassium: Polymorphism is also observed for esomeprazole potassium. Different forms, including a monohydrate and an ethanol solvate (Form C), have been reported. google.com The potassium ion, being monovalent and having a different ionic radius compared to sodium, will lead to different crystal packing arrangements.

The existence of esomeprazole strontium in an anhydrous form suggests a crystal packing arrangement that does not readily incorporate water molecules. The larger size and charge of the strontium ion compared to sodium and potassium, and its different coordination geometry compared to magnesium, will undoubtedly result in a unique crystal structure. This difference in crystal packing and the absence of hydration are expected to influence its physical and chemical properties relative to the other salts.

Table of Mentioned Compounds

Compound Name
Esomeprazole
This compound
Esomeprazole magnesium
Esomeprazole magnesium dihydrate
Esomeprazole magnesium trihydrate
Esomeprazole sodium
Esomeprazole potassium
Omeprazole
6-methoxy-1H-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate
6-methoxy-1H-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate
4-hydroxy omeprazole sulfide
4-hydroxy omeprazole sulfone
Magnesium chloride
Sodium hydroxide
Sodium methoxide
Potassium hydroxide
Potassium methoxide
Methanol
Toluene
Acetone

Relative Thermodynamic Stability of Different Salt Forms

The thermodynamic stability of a pharmaceutical salt is a crucial determinant of its shelf-life and formulation feasibility. It dictates the propensity of the salt to convert to a different, potentially less stable or bioavailable form, upon storage or processing. While comprehensive, directly comparative studies on the thermodynamic stability of various esomeprazole salts are not abundant in publicly available literature, existing data and patent information allow for an inferential analysis.

Theoretical Stability Considerations:

The stability of a salt is influenced by the nature of the cation and its interaction with the esomeprazole anion. Generally, divalent cations like strontium (Sr²⁺) and magnesium (Mg²⁺) can form stronger ionic bonds compared to monovalent cations like sodium (Na⁺) or potassium (K⁺), potentially leading to more stable crystal lattices. The size of the cation also plays a role; strontium is a larger ion than magnesium, which can affect the packing efficiency and coordination in the crystal structure.

Esomeprazole Strontium:

Patents for crystalline esomeprazole strontium hydrate (B1144303) suggest that this form exhibits enhanced stability compared to esomeprazole magnesium. researchgate.net A European patent for a crystalline S-omeprazole strontium hydrate claims it to be "thermally more stable, less hygroscopic and more soluble than any of magnesium salts". researchgate.net This suggests that the strontium salt may possess a more favorable thermodynamic profile. The anhydrous form, this compound, is also documented, though detailed thermodynamic data remains limited in peer-reviewed journals. nih.govfda.gov

Esomeprazole Magnesium:

Esomeprazole magnesium is a widely used salt form. Studies on its hydrates have revealed a stability order in water, with the trihydrate being more stable than the dihydrate and tetrahydrate forms. mdpi.com The stability of esomeprazole magnesium is pH-dependent, being more stable in alkaline conditions. nih.gov The half-life of esomeprazole magnesium trihydrate is reported to be approximately 19 hours at 25°C and 8 hours at 37°C. nih.gov

Esomeprazole Sodium:

Other Proton Pump Inhibitor Salts:

Data on Solid-State Properties:

The solid-state properties of a drug substance are intrinsically linked to its thermodynamic stability. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are instrumental in characterizing these properties.

A patent for crystalline S-omeprazole strontium hydrate provides DSC data showing an endothermic peak starting around 100°C and an exothermic peak at approximately 211°C, indicating its thermal behavior upon heating. researchgate.net For esomeprazole magnesium, qualitative analysis has identified it as an off-white amorphous powder. The thermal behavior of omeprazole has also been studied, with decomposition beginning around 135°C.

The following table summarizes some of the available data on different esomeprazole salts. It is important to note that a direct comparison is challenging due to the fragmented nature of the data and variations in experimental conditions across different sources.

Compound NameSalt FormAvailable DataReference
This compound StrontiumChemical Formula: C₃₄H₃₆N₆O₆S₂Sr nih.govfda.gov
Esomeprazole Strontium Hydrate StrontiumClaimed to be more stable and less hygroscopic than magnesium salt. DSC data available. researchgate.net
Esomeprazole Magnesium MagnesiumStability is pH-dependent. Half-life data available for the trihydrate form. nih.gov
Esomeprazole Sodium SodiumStable in solution. Thermodynamic properties in solvents have been studied. nih.govlongdom.orgjocpr.com
Omeprazole Sodium SodiumDifferent polymorphs with varying stability have been identified. nih.gov
Lansoprazole -Stability is influenced by alkaline stabilizers in formulations. longdom.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of esomeprazole strontium anhydrous?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a phosphate buffer (pH 7.6) and acetonitrile gradient is the primary method for quantifying purity. Infrared (IR) spectroscopy confirms structural identity by matching absorption peaks to reference standards. Flame tests (red coloration) validate the presence of strontium . For reproducibility, ensure mobile phase composition aligns with pharmacopeial guidelines (e.g., 10:30 to 20:30 acetonitrile-to-buffer ratio) .

Q. How should stability studies be designed to evaluate the degradation profile of this compound under varying environmental conditions?

  • Methodological Answer : Follow ICH guidelines by testing accelerated (e.g., 40°C/75% RH) and long-term (25°C/60% RH) conditions. Use HPLC to monitor degradation products at predefined intervals (e.g., 0, 3, 6 months). Include photostability testing via exposure to UV-Vis light. Statistical analysis of degradation kinetics should employ linear regression models to estimate shelf life .

Q. Which physicochemical properties of this compound are critical for formulation development?

  • Methodological Answer : Key properties include solubility in water (for bioavailability), hygroscopicity (to determine excipient compatibility), and thermal stability (melting point >874°C). Solubility profiles should be assessed across pH 1–8 to simulate gastrointestinal conditions. Use differential scanning calorimetry (DSC) to detect polymorphic transitions during processing .

Advanced Research Questions

Q. What methodological strategies address contradictions between in vitro efficacy data and in vivo pharmacokinetic outcomes for this compound?

  • Methodological Answer : Conduct interspecies pharmacokinetic studies (e.g., rodent vs. human hepatic microsomes) to identify metabolic discrepancies. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro dissolution rates with plasma concentration-time profiles. Validate findings via crossover clinical trials comparing bioavailability under fed/fasted states .

Q. How can researchers assess the environmental impact of this compound using ecological risk assessment frameworks?

  • Methodological Answer : Apply the EMA’s Environmental Risk Assessment (ERA) guidelines:

Calculate predicted environmental concentrations (PEC) in aquatic systems using logP and solubility data.

Determine toxicity thresholds via Daphnia magna or algae bioassays.

Compare PEC/PNEC (predicted no-effect concentration) ratios to evaluate risk. Cross-reference with FASS databases for regional regulatory compliance .

Q. What advanced spectroscopic and chromatographic techniques resolve ambiguities in the crystal structure and hydration state of this compound?

  • Methodological Answer : Use X-ray powder diffraction (XRPD) to confirm anhydrous vs. hydrated crystalline forms. Pair with thermogravimetric analysis (TGA) to quantify residual moisture. For trace impurities, employ mass spectrometry (LC-MS) coupled with HPLC to identify degradation pathways. Orthogonal methods (e.g., IR, NMR) ensure data robustness .

Q. How do synthesis protocols for this compound impact its bioequivalence compared to other proton pump inhibitor salts?

  • Methodological Answer : Optimize synthesis by controlling stoichiometric ratios of strontium hydroxide to esomeprazole free acid. Compare dissolution rates and acid-neutralizing capacity against magnesium or sodium salts using USP apparatus II (paddle method) at 50 rpm. Bioequivalence studies must adhere to FDA/EMA guidelines, with 90% confidence intervals for AUC and Cmax within 80–125% .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., degradation kinetics, PEC/PNEC ratios) in Word tables with Roman numerals. Footnotes must explain statistical methods (e.g., ANOVA, p-values) .
  • Figures : Use high-resolution chromatograms or diffraction patterns. Label axes with SI units and provide error bars for reproducibility assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.